molecular formula C18H24N8O3S B2929857 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898443-60-2

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2929857
CAS No.: 898443-60-2
M. Wt: 432.5
InChI Key: BIDOMXBIJWJADM-UHFFFAOYSA-N
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Description

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a structurally complex molecule featuring a triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 5. The molecular formula is C₁₉H₂₄N₉O₃S, with a molecular weight of 458.52 g/mol (calculated).

This compound belongs to a class of triazolo-triazine derivatives, which are often explored for their biological activity, including kinase inhibition or antimicrobial effects . The 2,5-dimethoxyphenyl substituent may enhance binding affinity to aromatic receptor pockets, as seen in analogous agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O3S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)30-10-14(27)21-12-9-11(28-3)7-8-13(12)29-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDOMXBIJWJADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazolo-triazine core through cyclization reactions. Subsequent steps involve the introduction of ethylamino groups and the attachment of the dimethoxyphenyl acetamide moiety. Common reagents used in these reactions include ethylamine, dimethoxybenzene, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.

    Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. Further studies are needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations :

  • Replacement with a phenothiazine group () introduces a tricyclic system, which could expand π-π stacking interactions in biological targets .

Benzothiazole-Based Acetamides ()

Compound Name Core Structure Substituents Molecular Formula Notable Features
N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Ethoxy (position 6); 3-methoxyphenyl C₁₈H₁₇N₂O₃S Ethoxy group enhances metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole CF₃ (position 6); 2,5-dimethoxyphenyl C₁₉H₁₆F₃N₂O₃S Fluorinated analog; increased electronegativity

Key Observations :

  • Benzothiazole analogs () replace the triazolo-triazine core with a benzothiazole ring, which is associated with herbicidal or antifungal activity .

Agrochemical Acetamides with Divergent Cores ()

Compound Name Core Structure Use Molecular Formula Functional Groups
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolopyrimidine Herbicide C₁₂H₁₀F₂N₅O₂S Sulfonamide; difluorophenyl
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone Fungicide C₁₅H₂₀N₂O₄ Oxazolidinyl; methoxy

Key Observations :

  • Flumetsulam shares a triazole-containing core but employs a sulfonamide linker instead of a sulfanyl-acetamide, highlighting the role of linker chemistry in agrochemical activity .
  • Oxadixyl demonstrates that methoxy and acetamide groups are compatible with fungicidal applications, suggesting the target compound’s dimethoxy group could be explored for similar uses .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazine family and has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀N₈O₂S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 886902-05-2

Structural Representation

The compound features a complex structure that includes a triazole and a triazine moiety linked via a sulfanyl group. This unique combination is believed to contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with triazine scaffolds exhibit significant anticancer properties. For instance:

  • A study by the US National Cancer Institute (NCI) evaluated various triazine derivatives against 58 human tumor cell lines. Compounds similar to the one showed notable growth inhibition (GI) values ranging from 0.569 to 16.6 µM, indicating their potential as anticancer agents .
  • Specific derivatives demonstrated lethality against melanoma and renal cancer cell lines with GI values as high as −36.95% in LOX IMVI (melanoma) and −12.62% in RXF 393 (renal) .

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. The presence of the triazole and triazine rings is thought to enhance binding affinity to biological targets involved in cancer progression.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of related compounds within this chemical class. For example, certain derivatives have been shown to stimulate neurite outgrowth in neuronal cultures, which is a critical factor in neuronal repair mechanisms following injury .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI values from 0.569 to 16.6 µM
NeuroprotectiveStimulated neurite outgrowth
CytotoxicityLethality against specific cancer lines

Detailed Research Findings

  • Anticancer Screening : The compound was subjected to high-throughput screening against various cancer cell lines, demonstrating significant inhibitory effects that warrant further investigation into its structure-activity relationship (SAR).
  • Neurotropic Activity : Related compounds have shown promise in enhancing neuronal repair mechanisms, suggesting that this compound may also possess neuroprotective properties that could be valuable in treating neurodegenerative diseases.
  • Safety Profile : Toxicological assessments indicate that certain derivatives do not adversely affect liver and kidney functions at therapeutic doses, which is crucial for their development as safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing triazolo-triazine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, intermediates like 4-amino-triazolo-triazines react with substituted amines or thiols under reflux conditions in ethanol or 1,4-dioxane, often with catalytic glacial acetic acid or triethylamine (TEA). Purification typically employs gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) . Adapting this to the target compound would require optimizing molar ratios (e.g., 1.1–4.5 equivalents of ethylamine) and reaction times (24–72 hours) to ensure bis-ethylamino substitution at positions 5 and 7 of the triazolo-triazine core .

Q. How are structural and purity characteristics validated for such compounds?

  • Methodological Answer : Characterization relies on multi-spectral analysis:
  • 1H-NMR : Signals for ethylamino groups (δ ~2.7–3.0 ppm, triplet/singlet) and methoxyphenyl protons (δ ~6.7–7.3 ppm) .
  • IR : Peaks for sulfanyl (C–S, ~700 cm⁻¹) and acetamide carbonyl (C=O, ~1650 cm⁻¹) .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in bis-ethylamino substitution?

  • Methodological Answer : Contradictions in yield (e.g., 19% vs. 63% in similar syntheses) suggest sensitivity to steric/electronic factors. Strategies include:
  • Temperature Modulation : Higher temperatures (70–100°C) improve nucleophilic reactivity but may degrade heat-sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol balances cost and reactivity .
  • Catalysis : TEA or pyridine can neutralize HCl byproducts in acylations, minimizing side reactions .

Q. What computational approaches are suitable for predicting biological activity or binding mechanisms?

  • Methodological Answer :
  • Docking Studies : Use crystal structures of target proteins (e.g., kinases) from databases like RCSB PDB. The acetamide and methoxyphenyl groups may engage in hydrogen bonding, while the triazolo-triazine core could fit hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., ethylamino vs. methylamino) with activity data from analogs .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior or stability .

Q. How can conflicting biological activity data in related compounds guide SAR studies for this derivative?

  • Methodological Answer : For example, analogs with furan-2-yl substituents show variable activity depending on N-alkylation patterns . To resolve contradictions:
  • Dose-Response Assays : Test across concentrations (nM–μM) to identify IC50 trends.
  • Metabolic Stability Tests : Assess if methoxyphenyl groups enhance microsomal stability compared to dimethoxy analogs .
  • Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to validate specificity .

Methodological Considerations for Data Interpretation

Q. What strategies address discrepancies in NMR or elemental analysis data?

  • Methodological Answer :
  • Solvent Artifacts : DMSO-d6 can suppress NH proton signals; verify with CD3OD or D2O exchange .
  • Impurity Peaks : Compare TLC profiles pre- and post-column chromatography. Re-crystallization in ethyl acetate/light petroleum mixtures often improves purity .
  • Elemental Analysis Adjustments : Dry samples under high vacuum (24–48 hours) to remove residual solvents affecting C/H ratios .

Tables for Key Reaction Parameters

Parameter Typical Range Impact on Yield/Purity Reference
Reaction Temperature60–100°CHigher temps accelerate kinetics but risk decomposition
Molar Ratio (Amine:Core)1.1–4.5Excess amine drives substitution but complicates purification
Purification SolventEthyl acetate/light petroleumGradient elution resolves polar byproducts

Key Citations

  • Synthesis protocols:
  • Structural characterization:
  • Computational modeling:

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